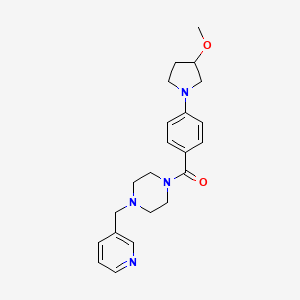

(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

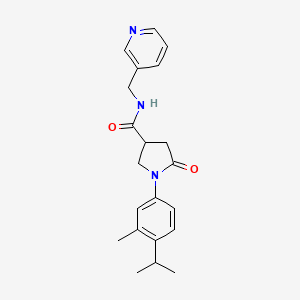

This compound is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenyl group and a piperazine ring, which are common structures in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents was dissolved in N,N-dimethylformamide (DMF) and stirred for 4 hours at 40°C until the reaction was completed .Molecular Structure Analysis

The crystal structure of a similar compound,(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure . The crystallographic data and atomic coordinates have been reported, providing valuable information about the compound’s structure . This information can be used in various fields such as materials science, chemistry, and physics.

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, similar to the compound , have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests potential applications in cancer research and treatment.

Coordination Chemistry

The compound’s structure, particularly the pyridine ring, allows it to act as a ligand in coordination chemistry . This could lead to the development of new multifunctional coordination frameworks with potential applications in catalysis, magnetism, and materials science .

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are not readily available, similar compounds have been synthesized and evaluated for their antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.

Synthetic Chemistry

The compound can be synthesized from various cyclic or acyclic precursors . The synthetic strategies used can be applied to the design of new pyrrolidine compounds with different biological profiles .

Future Directions

properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-28-21-8-10-26(17-21)20-6-4-19(5-7-20)22(27)25-13-11-24(12-14-25)16-18-3-2-9-23-15-18/h2-7,9,15,21H,8,10-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIIPZLBMXBTPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)

![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)

![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)

![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)

![N-[3-(6-Chloropyridazin-3-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2470594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)